Cas no 1410694-99-3 (4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid)
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
- 5-Thiazolecarboxylic acid, 4-methyl-2-(tetrahydro-2H-pyran-3-yl)-
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- MDL: MFCD18877178
- Inchi: 1S/C10H13NO3S/c1-6-8(10(12)13)15-9(11-6)7-3-2-4-14-5-7/h7H,2-5H2,1H3,(H,12,13)
- InChI Key: WYTNXIDKKIJMCI-UHFFFAOYSA-N
- SMILES: S1C(C(O)=O)=C(C)N=C1C1CCCOC1
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B496535-2.5mg |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B496535-5mg |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B496535-25mg |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 25mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM470979-100mg |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95%+ | 100mg |
$513 | 2022-09-29 | |
| Chemenu | CM470979-250mg |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95%+ | 250mg |
$722 | 2022-09-29 | |
| Chemenu | CM470979-500mg |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95%+ | 500mg |
$1121 | 2022-09-29 | |
| Enamine | EN300-216458-0.05g |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95% | 0.05g |
$306.0 | 2023-09-16 | |
| Enamine | EN300-216458-0.1g |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95% | 0.1g |
$457.0 | 2023-09-16 | |
| Enamine | EN300-216458-0.25g |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95% | 0.25g |
$650.0 | 2023-09-16 | |
| Enamine | EN300-216458-0.5g |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid |
1410694-99-3 | 95% | 0.5g |
$1025.0 | 2023-09-16 |
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Suppliers
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid
Comprehensive Overview of 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1410694-99-3)
4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid (CAS 1410694-99-3) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative features a carboxylic acid functional group at the 5-position and a tetrahydropyran (oxane) ring at the 2-position, making it a versatile building block for drug discovery. The compound's molecular formula is C10H13NO3S, with a molecular weight of 227.28 g/mol, and its IUPAC name reflects its complex ring system.
Recent studies highlight the growing demand for heterocyclic scaffolds like this thiazole-carboxylic acid derivative in medicinal chemistry. Researchers are particularly interested in its potential as a bioisostere for nicotinic acid or as a metal-chelating moiety in enzyme inhibitors. The presence of both hydrogen bond donor (carboxylic acid) and hydrogen bond acceptor (thiazole nitrogen and ether oxygen) groups makes it valuable for molecular interactions in drug-target binding. Computational chemistry analyses suggest favorable Lipinski's rule of five parameters, indicating good oral bioavailability potential.
The synthetic route to CAS 1410694-99-3 typically involves Hantzsch thiazole synthesis, where α-haloketones react with thioamides containing the oxan-3-yl group. Recent patents demonstrate improved yields through microwave-assisted synthesis or flow chemistry techniques. Analytical characterization by HPLC-MS and NMR spectroscopy confirms the compound's high purity (>98%), with the proton NMR showing distinctive peaks for the methyl group (δ ~2.5 ppm) and oxane protons (δ 1.5-4.0 ppm).
In drug discovery applications, this thiazole-carboxylic acid derivative shows promise as a privileged structure for kinase inhibitors and GPCR modulators. Its logP value (~1.2) suggests balanced hydrophilicity/lipophilicity for blood-brain barrier penetration. Several pharmaceutical companies have included similar structures in their fragment-based drug design libraries. The compound's stability under physiological pH (studied via accelerated stability testing) makes it suitable for prodrug development strategies.
From a commercial perspective, 4-methyl-2-(oxan-3-yl)-1,3-thiazole-5-carboxylic acid is available as a GMP-grade intermediate for preclinical research. Market analysis indicates growing demand for such fine chemicals in Asia-Pacific biotech hubs. Proper storage conditions (2-8°C under inert atmosphere) maintain its stability, while quality control includes rigorous residual solvent analysis and chiral purity assessment. The compound's safety data sheet recommends standard laboratory precautions despite its relatively benign toxicity profile.
Emerging applications include its use in bioconjugation chemistry for antibody-drug conjugates (ADCs) and as a ligand in catalysis for asymmetric synthesis. The oxane-thiazole hybrid structure shows interesting conformational rigidity that may enhance target selectivity in drug design. Recent publications describe derivatives of this compound exhibiting anti-inflammatory activity through COX-2 inhibition, sparking interest in NSAID development.
Environmental fate studies of CAS 1410694-99-3 reveal moderate biodegradability (OECD 301D), with photodegradation being the primary elimination pathway. Its ecotoxicity profile suggests low risk to aquatic organisms, supported by QSAR modeling. Regulatory filings indicate compliance with REACH regulations for research quantities, though GLP toxicology studies are recommended for larger-scale applications.
Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs) or as a covalent warhead for irreversible inhibitors. The crystal structure of related analogs shows promising π-stacking interactions with aromatic amino acids, valuable for structure-based drug design. Continuous process optimization aims to reduce E-factor in its production, aligning with green chemistry principles.
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